![molecular formula C9H18O2Si B14310519 Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane CAS No. 113201-33-5](/img/structure/B14310519.png)
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane is an organosilicon compound with a unique structure that includes a cyclopropyl group and an allyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane can be synthesized through the reaction of chlorotrimethylsilane with allyl magnesium bromide . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
ClSi(CH3)3+CH2=CHCH2MgBr→(CH3)3SiOCH2CH=CH2+MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: The allyl ether moiety can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can react with the allyl ether group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce saturated silanes.
Scientific Research Applications
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of polymeric organosilicon compounds and as a silylation reagent.
Mechanism of Action
The mechanism by which trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane exerts its effects involves the formation of stable carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(prop-1-en-1-yl)silane: Similar structure but lacks the cyclopropyl group.
Trimethylsilane: A simpler compound with only three methyl groups attached to silicon.
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Contains a propynyl group instead of an allyl ether.
Properties
CAS No. |
113201-33-5 |
|---|---|
Molecular Formula |
C9H18O2Si |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
trimethyl-(1-prop-2-enoxycyclopropyl)oxysilane |
InChI |
InChI=1S/C9H18O2Si/c1-5-8-10-9(6-7-9)11-12(2,3)4/h5H,1,6-8H2,2-4H3 |
InChI Key |
WNTTYHTXCYRMIA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(CC1)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
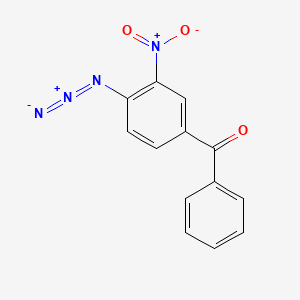
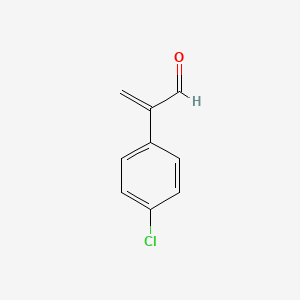
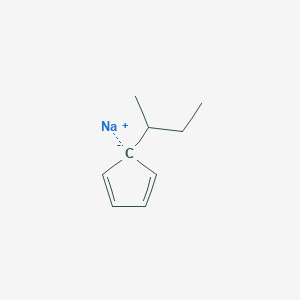

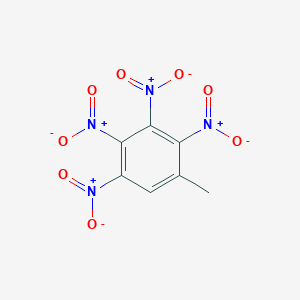
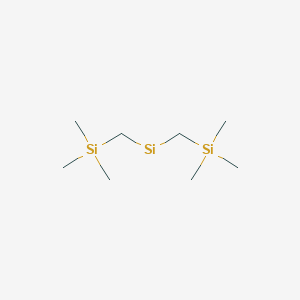
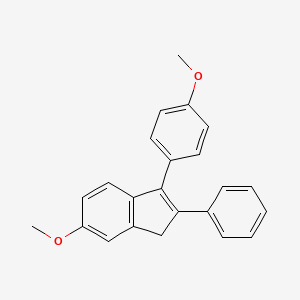
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
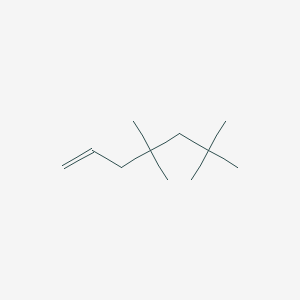
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
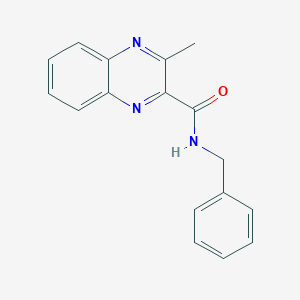
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
